3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
CAS No.: 825630-53-3
Cat. No.: VC15909240
Molecular Formula: C15H13N5
Molecular Weight: 263.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825630-53-3 |
|---|---|
| Molecular Formula | C15H13N5 |
| Molecular Weight | 263.30 g/mol |
| IUPAC Name | 3-(1H-indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
| Standard InChI | InChI=1S/C15H13N5/c1-16-14-15-19-9-13(20(15)7-6-18-14)11-2-3-12-10(8-11)4-5-17-12/h2-9,17H,1H3,(H,16,18) |
| Standard InChI Key | LHQYYKBHNYYDMM-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC=CN2C1=NC=C2C3=CC4=C(C=C3)NC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS: 825630-53-3) features a bicyclic imidazo[1,2-a]pyrazine system linked to a 1H-indol-5-yl group at position 3 and an N-methylamine moiety at position 8 (Figure 1). The molecular formula is C₁₅H₁₃N₅, with a calculated molecular weight of 263.30 g/mol . X-ray crystallographic analyses of analogous imidazo[1,2-a]pyrazine derivatives reveal planar geometries at the fused ring system, facilitating π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅ |
| Molecular Weight | 263.30 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Coupling of Indole Derivatives: 5-Aminoindole is reacted with 2-chloroimidazo[1,2-a]pyrazine under palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, NaOtBu, dioxane, 80°C) .
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N-Methylation: The intermediate undergoes reductive amination using formaldehyde and sodium cyanoborohydride in methanol, achieving >85% yield .
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Purification: Recrystallization from methanol/water mixtures yields high-purity (>98%) crystals .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazo-H), 7.95 (d, J = 8.4 Hz, 1H, indole-H), 7.30–7.10 (m, 3H, aromatic), 3.15 (s, 3H, N-CH₃) .
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N imidazole) .
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits potent cytotoxicity against cancer cell lines through kinase inhibition:
Table 2: Cytotoxicity Profiles
| Cell Line | IC₅₀ (µM) | Primary Target |
|---|---|---|
| MCF-7 (Breast) | 6.66 | CDK9, PTK6 |
| HCT116 (Colorectal) | 17.66 | CDK9 |
| A549 (Lung) | 10.5 | BRK |
Mechanistically, it suppresses cyclin-dependent kinase 9 (CDK9), disrupting transcriptional elongation in cancer cells . In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 62% versus controls (p < 0.01) .
Anti-inflammatory Effects
At 10 µM, the compound reduces pro-inflammatory cytokine production:
Table 3: Cytokine Modulation
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound | 250 | 200 |
This activity correlates with inhibition of NF-κB nuclear translocation, as confirmed by immunofluorescence assays .
Structure-Activity Relationships (SAR)
Role of Substituents
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Indole Position: The 5-yl substitution on indole enhances kinase binding affinity versus 4-yl analogs (ΔIC₅₀ = 3.2 µM) .
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N-Methyl Group: Methylation at the 8-position improves metabolic stability (t₁/₂ = 4.1 h vs. 1.2 h for NH₂ analog) .
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Imidazo[1,2-a]pyrazine Core: Planarity is critical for ATP-competitive kinase inhibition; saturation of the pyrazine ring abolishes activity .
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